

An In-depth Technical Guide to 2-Fluoro-6-iodoaniline

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Compound of Interest

Compound Name: 2-Fluoro-6-iodoaniline

Cat. No.: B1333773

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of **2-Fluoro-6-iodoaniline**, a key building block in modern organic synthesis. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and other advanced materials.

Core Chemical Properties and Identifiers

2-Fluoro-6-iodoaniline is an aromatic amine distinguished by the presence of both a fluorine and an iodine atom on the benzene ring, ortho to the amino group. This specific arrangement of functional groups dictates its reactivity and utility in complex molecular construction. The fluorine atom can influence the electronic properties and metabolic stability of derivative molecules, a highly desirable trait in drug development.^[1] Concurrently, the iodine atom serves as an excellent leaving group, making it highly suitable for various transition-metal-catalyzed cross-coupling reactions.^[1]

A summary of its key identifiers and physical properties is presented below.

Property	Value	Reference(s)
IUPAC Name	2-Fluoro-6-iodoaniline	[2]
CAS Number	886762-73-8	[2]
Molecular Formula	C ₆ H ₅ FIN	[3]
Molecular Weight	237.01 g/mol	[4]
Appearance	Brown Oil	[3]
Melting Point	54 °C	[3]

The structural and identifying information for **2-Fluoro-6-iodoaniline** is visualized in the diagram below, outlining the relationships between its common identifiers.

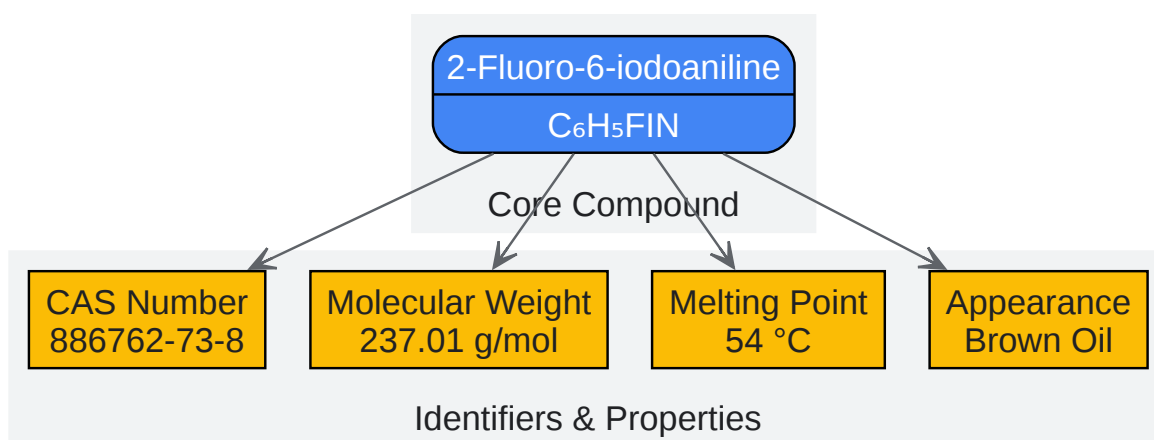


Figure 1: Chemical Identity of 2-Fluoro-6-iodoaniline

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Figure 1: Chemical Identity of **2-Fluoro-6-iodoaniline**

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of chemical compounds. For **2-Fluoro-6-iodoaniline**, key data from Nuclear Magnetic Resonance (NMR) spectroscopy has been reported.

^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum shows characteristic signals for the aromatic protons:

- δ 7.40 (dt, $J_1 = 8.0$ Hz, $J_2 = 1.6$ Hz, 1H)
- δ 6.99-6.94 (m, 1H)
- δ 6.45 (td, $J_1 = 8.0$ Hz, $J_2 = 1.2$ Hz, 1H)[3]

This data is crucial for confirming the substitution pattern on the aniline ring.

Experimental Protocols

The synthesis and characterization of **2-Fluoro-6-iodoaniline** involve standard organic chemistry techniques. Below are outlines of typical experimental procedures.

A common method for preparing 2-iodoanilines is through the decarboxylative iodination of the corresponding anthranilic acids.

- **Methodology:** This synthesis is described as a transition-metal-free and base-free reaction. While specific reagents for this exact isomer are not detailed in the provided context, the general approach involves reacting an anthranilic acid precursor with an iodinating agent.
- **Purification:** Following the reaction, the product is typically purified using flash chromatography. For **2-Fluoro-6-iodoaniline**, a common solvent system for flash chromatography is a mixture of ethyl acetate and petroleum ether (e.g., 1:50 v/v).[3]

A standard workflow for the analytical characterization of a synthesized compound like **2-Fluoro-6-iodoaniline** is essential to confirm its identity and purity.

The logical flow for this process is illustrated in the following diagram.

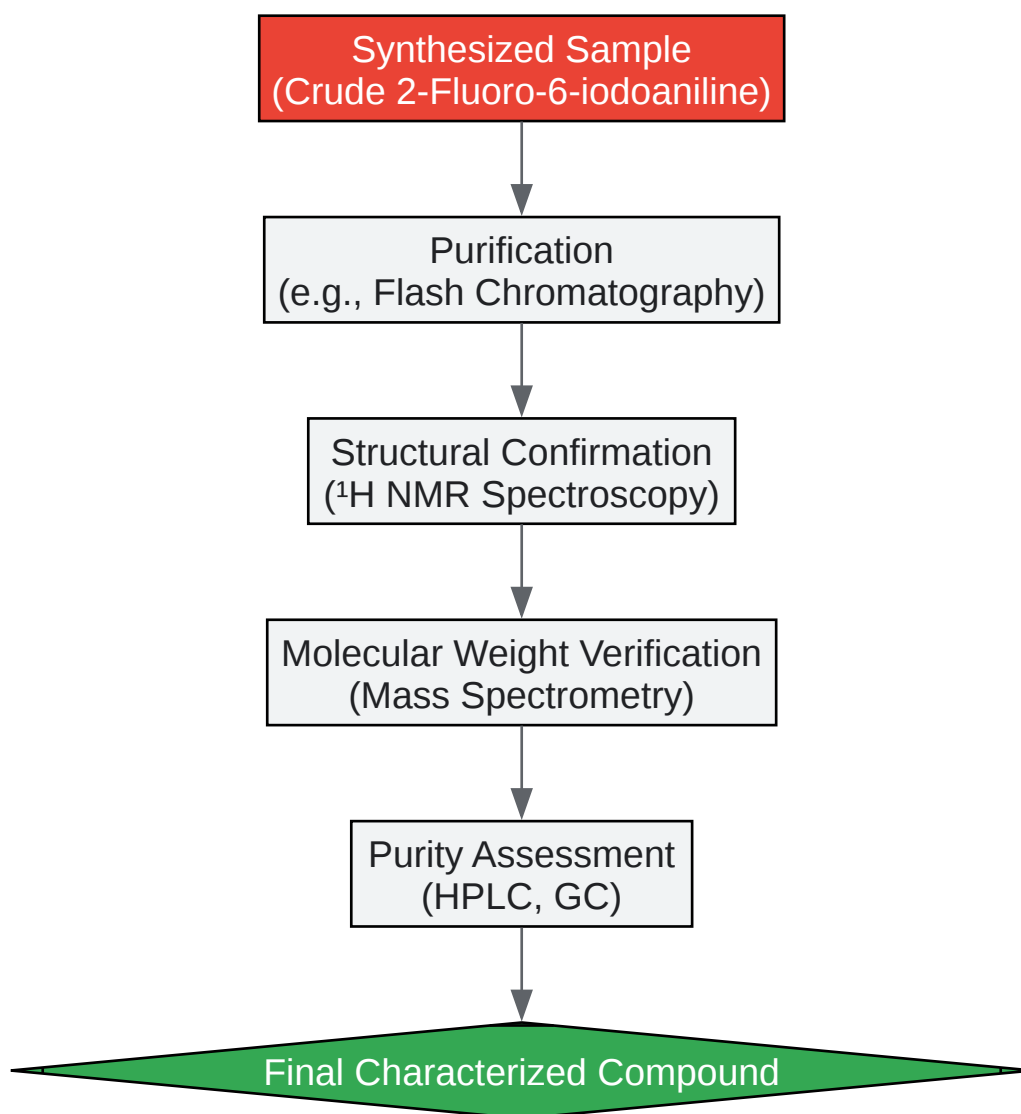


Figure 2: Analytical Workflow for Compound Characterization

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Figure 2: Analytical Workflow for Compound Characterization

Applications in Drug Development and Research

Halogenated anilines are critical intermediates in the pharmaceutical and agrochemical industries.[5] The presence of both fluorine and iodine offers multiple pathways for chemical modification.

- **Pharmaceutical Synthesis:** The fluorine atom is known to enhance metabolic stability and binding affinity, key pharmacokinetic properties.[1][6] The iodine atom's reactivity is

leveraged for building molecular complexity through cross-coupling reactions.[5]

- Building Block: This compound serves as a fundamental building block for creating a variety of more complex molecules for novel therapeutic agents, particularly in oncology and antiviral research.[1]

The strategic role of **2-Fluoro-6-iodoaniline** as a synthetic intermediate is depicted in the logical diagram below.

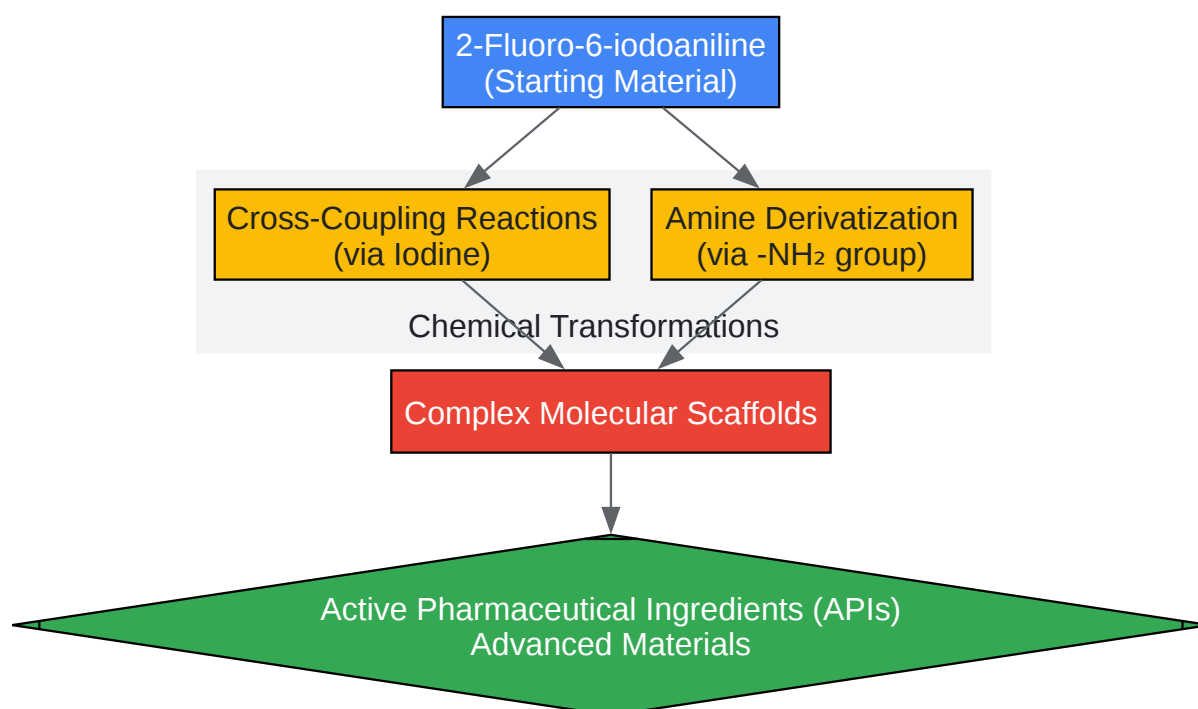


Figure 3: Role in Synthetic Chemistry

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Figure 3: Role in Synthetic Chemistry

In summary, **2-Fluoro-6-iodoaniline** is a versatile and valuable chemical intermediate. Its well-defined properties and dual reactivity make it an essential tool for chemists engaged in the design and synthesis of novel, high-value molecules.

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